Product packaging for Pth-methionine(Cat. No.:CAS No. 4370-90-5)

Pth-methionine

Cat. No.: B1351202
CAS No.: 4370-90-5
M. Wt: 266.4 g/mol
InChI Key: KALSXWPXUWRLOH-UHFFFAOYSA-N
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Description

Historical Perspectives on Pth-methionine in Biochemical Analysis

The significance of this compound in biochemical analysis is intrinsically linked to the development of methods for determining the primary structure of proteins. Before the advent of reliable sequencing techniques, understanding the precise order of amino acids in a polypeptide chain was a formidable challenge. The introduction of the Edman degradation method by Pehr Edman in 1950 marked a turning point in this field. creative-proteomics.compublish.csiro.au This chemical method provided a systematic way to cleave and identify amino acids one by one from the N-terminus of a peptide. creative-proteomics.comwikipedia.org

The formation of a stable phenylthiohydantoin (PTH) derivative, such as this compound, was a key feature of this process. libretexts.orggoogle.com The stability of these PTH-amino acids allowed for their collection and subsequent identification using techniques like chromatography. thermofisher.comcreative-proteomics.com Early research focused on optimizing the conditions for the Edman degradation reaction and the subsequent conversion to and identification of the PTH derivatives. publish.csiro.au The ability to reliably generate and identify this compound and other PTH-amino acids was a critical step in validating the Edman degradation as a viable sequencing method. pnas.org

This compound within the Landscape of Protein Sequencing Methodologies

While mass spectrometry has become a dominant technology in modern proteomics, the Edman degradation, and by extension this compound, retains its importance for specific applications. creative-proteomics.com It remains a valuable tool for determining the N-terminal sequence of proteins, which can be crucial for identifying proteins and understanding their post-translational modifications. creative-proteomics.com The chemical principles established through the study of Pth-amino acids laid the groundwork for the automation of protein sequencing, a development that dramatically increased the speed and efficiency of this analytical process.

Edman Degradation Chemistry and Pth-amino Acid Formation

The Edman degradation is a cyclical process that removes one amino acid at a time from the amino-terminus of a peptide. wikipedia.org The process can be broken down into three main steps: coupling, cleavage, and conversion. google.com

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. creative-proteomics.com The PITC molecule attaches to the uncharged N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative. creative-proteomics.comgoogle.com

Cleavage: The PTC-peptide is then treated with an anhydrous acid, such as trifluoroacetic acid. libretexts.org This step cleaves the bond between the first and second amino acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative. creative-proteomics.comlibretexts.org The remainder of the peptide chain is left intact for the next cycle of degradation. creative-proteomics.com

Conversion: The ATZ-amino acid is less stable and is therefore converted to the more stable phenylthiohydantoin (PTH) amino acid derivative by treatment with an aqueous acid. libretexts.orggoogle.com This PTH derivative, for instance this compound, can then be identified by various analytical methods. libretexts.org

The sequential repetition of this process allows for the determination of the amino acid sequence of the peptide. libretexts.org

Advancements in Automated Protein Sequencing utilizing Pth-derivatives

The automation of the Edman degradation was a significant milestone in protein chemistry, first achieved by Edman and Begg in 1967. creative-proteomics.com Automated protein sequencers, or sequenators, perform the coupling, cleavage, and conversion steps in a controlled and repetitive manner, allowing for the sequencing of up to 50 amino acids in a single run. creative-proteomics.comlibretexts.org These instruments precisely deliver the necessary reagents and solvents to a reaction cartridge containing the protein sample. thermofisher.com

The resulting PTH-amino acids, including this compound, are then automatically transferred to an integrated analytical system, typically a high-performance liquid chromatography (HPLC) system. thermofisher.com The PTH-amino acids are separated based on their unique chemical properties and detected by a UV detector. thermofisher.com By comparing the retention time of the unknown PTH-amino acid with those of known standards, the identity of the N-terminal amino acid in each cycle can be determined. nih.gov This automated process significantly improved the efficiency and sensitivity of protein sequencing, making it possible to analyze very small amounts of protein. libretexts.org

Table 1: Key Chemical Compounds in Edman Degradation

Compound Name Role in Edman Degradation
Phenyl isothiocyanate (PITC) Reagent for coupling to the N-terminal amino acid. creative-proteomics.com
Phenylthiocarbamoyl (PTC) derivative Intermediate formed after the coupling reaction. creative-proteomics.com
Anilinothiazolinone (ATZ) derivative Unstable intermediate formed after the cleavage step. libretexts.org
Phenylthiohydantoin (PTH) derivative Stable final product used for identification. libretexts.org

Table 2: Properties of Methionine and this compound

Property Methionine This compound
Molecular Formula C5H11NO2S nih.gov C12H14N2OS2 scbt.com
Molecular Weight 149.21 g/mol nih.gov 266.38 g/mol scbt.com
General Description A sulfur-containing essential amino acid. nih.gov A derivative of methionine formed during Edman degradation. chemimpex.com

| Primary Use in Research | Building block of proteins, involved in various metabolic pathways. nih.gov | Identification of methionine residues during protein sequencing. chemimpex.com |

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Methionine
Phenyl isothiocyanate
Phenylthiocarbamoyl
Anilinothiazolinone
Phenylthiohydantoin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2OS2 B1351202 Pth-methionine CAS No. 4370-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylsulfanylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-17-8-7-10-11(15)14(12(16)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALSXWPXUWRLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963104
Record name 5-[2-(Methylsulfanyl)ethyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4370-90-5
Record name 5-[2-(Methylthio)ethyl]-3-phenyl-2-thioxo-4-imidazolidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydantoin, 5-(2-methylthioethyl)-3-phenyl-2-thio-
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Record name 5-[2-(Methylsulfanyl)ethyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Record name 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one
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Structural and Conformational Aspects of Pth Methionine Within Peptides

Pth-methionine's Role in Parathyroid Hormone (PTH) Structure

Parathyroid Hormone (PTH) is a single-chain polypeptide hormone composed of 84 amino acids that plays a crucial role in regulating calcium and phosphate (B84403) metabolism. csr-mgh.orgfrontiersin.org The structure of PTH contains two methionine (Met) residues, which are susceptible to post-translational modification, specifically oxidation. plos.orgresearchgate.net This oxidation converts methionine to methionine sulfoxide (B87167), a change that significantly alters the hormone's three-dimensional structure and, consequently, its biological activity. csr-mgh.orgplos.org The oxidized forms of PTH have a reduced ability to bind to their receptor, the PTH-1 receptor (PTH1R), which is essential for initiating their physiological effects. plos.orgimd-berlin.denih.gov

The two methionine residues in human PTH are located at positions 8 and 18 of the amino acid sequence. imd-berlin.deacs.orgresearchgate.net Research has shown that these two positions are not equally susceptible to oxidation, nor does their oxidation have the same functional consequences.

Methionine-18 (Met18): This residue is more exposed and, therefore, more easily oxidized than Met8. frontiersin.orgnih.govresearchgate.net Oxidation at this position results in a form of PTH known as Met18(ox)-PTH. imd-berlin.de This modification causes a relatively small conformational change, and the resulting molecule retains some biological activity. nih.govresearchgate.net Studies have shown that Met18(ox)-PTH can still act as a full agonist, albeit with a slightly reduced potency compared to the non-oxidized hormone. nih.gov

Methionine-8 (Met8): This residue is situated within a hydrophobic pocket of the hormone, which makes it less accessible and harder to oxidize. frontiersin.orgnih.govresearchgate.net However, when oxidation does occur, forming Met8(ox)-PTH, it leads to a significant loss of biological function. imd-berlin.deacs.org This is because the oxidation of Met8 causes substantial structural changes that severely impair the hormone's ability to bind to and activate its receptor. acs.orgnih.govmdpi.com Oxidation at Met8 results in a partial agonist with greatly reduced potency. nih.gov When both residues are oxidized (Met8,Met18(di-ox)-PTH), the biological activity is almost completely eliminated. imd-berlin.deresearchgate.netnih.gov

The differing impacts of oxidation at these sites are summarized in the table below.

Oxidized PTH FormLocation of OxidationSusceptibility to OxidationImpact on Biological Activity
n-oxPTH Non-oxidizedN/AFull biological activity frontiersin.orgimd-berlin.de
Met18(ox)-PTH Methionine at position 18HigherSlight reduction in potency; retains significant bioactivity imd-berlin.deacs.orgnih.gov
Met8(ox)-PTH Methionine at position 8Lower (located in hydrophobic pocket)Significant reduction in bioactivity imd-berlin.deacs.orgnih.gov
Met8,Met18(di-ox)-PTH Methionine at positions 8 and 18N/AMinor to no biological activity imd-berlin.deresearchgate.netnih.gov

The biological function of PTH is intrinsically linked to its three-dimensional conformation. The oxidation of the methionine residues at positions 8 and 18 induces significant conformational changes that disrupt the hormone's interaction with its receptor. csr-mgh.orgplos.orgresearchgate.net The conversion of the hydrophobic methionine to the more hydrophilic methionine sulfoxide is a key factor in this structural alteration. acs.org This change in the protein's secondary structure is believed to block the binding site, preventing the hormone from effectively docking with and activating the PTH1R. plos.orgnih.govresearchgate.net

Circular dichroism (CD) spectroscopy is a powerful technique used to investigate the secondary structure of proteins. Several CD studies have been conducted to analyze the conformational changes in PTH resulting from methionine oxidation. imd-berlin.denih.govresearchgate.net These studies have consistently shown that oxidation leads to a decrease in the ordered secondary structure, such as α-helices and β-sheets, and an increase in the amount of random coil structure. nih.gov

One study focusing on the bovine PTH(1-34) fragment found that methionine oxidation resulted in the conversion of approximately 43% of the peptide's ordered conformation into a random coil structure. nih.gov Further research using CD has elaborated on the differential effects of oxidation at the two methionine sites. The conformational impact follows a clear hierarchy: the most significant structural change occurs when both residues are oxidized, followed by oxidation at Met8 alone, with oxidation at Met18 having the smallest effect on the secondary structure. mdpi.com This order of structural disruption directly correlates with the observed loss of biological activity. mdpi.com

PTH FormMethod of AnalysisKey Conformational FindingReference
Methionine-oxidized bPTH(1-34) Circular Dichroism (CD)~43% of orderly conformation (α-helix, β-sheet) converted to random coil. nih.gov
Oxidized PTH (general) Circular Dichroism (CD)Oxidation leads to conformational changes and alterations in secondary structure. imd-berlin.denih.gov
Met8(ox)PTH vs. Met18(ox)PTH Circular Dichroism (CD)Oxidation of Met8 causes more substantial structural changes than oxidation of Met18. mdpi.com

Influence of this compound on Protein Conformation

This compound Derivatives and Analogues in Structural Studies

To better understand the structure-function relationship of PTH, various derivatives and analogues have been synthesized and studied. The naturally occurring oxidized forms—Met8(ox)PTH, Met18(ox)PTH, and Met8,Met18(di-ox)PTH—are themselves key derivatives used to probe the importance of the methionine residues. frontiersin.orgresearchgate.net

Furthermore, researchers have employed site-directed mutagenesis to create synthetic analogues. For instance, studies have replaced methionine at position 8 with other amino acids, such as asparagine or leucine (B10760876). acs.orgnih.gov Replacing Met8 with the hydrophilic asparagine was found to mimic the loss of biological function seen upon oxidation, supporting the idea that the conversion from a hydrophobic to a hydrophilic residue is a critical part of the inactivation mechanism. acs.orgnih.gov Conversely, replacing Met8 with the hydrophobic leucine did not result in a significant loss of function, reinforcing the importance of hydrophobicity at this position for receptor interaction. acs.orgnih.gov

Other specialized derivatives, such as this compound sulfone, are used as reagents in protein sequencing to facilitate the identification of methionine residues. scbt.com In broader peptidomimetic studies, analogues of PTH fragments have been created by substituting amino acids with non-natural ones (e.g., α-aminoisobutyric acid) or by creating peptides with D-amino acids to investigate the conformational requirements for receptor binding and activation. clinicalgate.comunipd.it

Reactivity and Derivatization Mechanisms of Pth Methionine

Oxidation of Methionine Residues in Peptides

The sulfur-containing side chain of methionine is one of the most easily oxidized amino acid residues in peptides and proteins. iris-biotech.de This reactivity is due to the nucleophilic nature of the sulfur atom, which readily reacts with various reactive oxygen species (ROS). iris-biotech.depnas.org The oxidation of methionine residues can occur both in vivo under conditions of oxidative stress and in vitro during peptide synthesis, purification, and analysis. iris-biotech.denih.gov This process can alter a peptide's structure, stability, and biological function. iris-biotech.deacs.org

The oxidation of the Pth-methionine thioether side chain occurs in a stepwise manner. The initial oxidation converts the methionine residue to methionine sulfoxide (B87167). iris-biotech.de This reaction involves the addition of a single oxygen atom to the sulfur atom, resulting in a mass increase of 16 Daltons (Da). iris-biotech.denih.gov This first oxidation step produces a mixture of two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide, due to the creation of a chiral center at the sulfur atom. iris-biotech.de

Further oxidation of methionine sulfoxide leads to the formation of methionine sulfone. nih.govresearchgate.net This second step involves the addition of another oxygen atom to the sulfur, resulting in a total mass increase of 32 Da compared to the original methionine residue. iris-biotech.denih.gov Mild oxidizing agents like chloramine-T and N-chlorosuccinimide can be used to oxidize methionine residues to methionine sulfoxides at neutral or slightly alkaline pH. nih.gov More potent oxidizing conditions, such as treatment with hydrogen peroxide, can facilitate the oxidation to both the sulfoxide and sulfone forms. nih.gov

Research on bovine parathyroid hormone (PTH), which contains two methionine residues at positions 8 and 18, demonstrated the separation of these oxidized forms. nih.gov Using hydrogen peroxide as the oxidant, researchers were able to isolate and identify forms of the hormone where methionine 8 was oxidized to sulfoxide, methionine 18 was oxidized to sulfoxide, and a form where both were oxidized. nih.gov

Table 1: Separation and Identification of Oxidized Forms of Bovine PTH

Based on the findings from the oxidation of bovine PTH with hydrogen peroxide and subsequent separation by reverse-phase HPLC. nih.gov

HPLC PeakOxidation StateAmino Acid AnalysisIdentification by CNBr Cleavage
Peak IDoubly Oxidized0 Met, 2 Met(O)Oxidized at both Met-8 and Met-18
Peak IISingly Oxidized1 Met, 1 Met(O)Oxidized at Met-8
Peak IIISingly Oxidized1 Met, 1 Met(O)Oxidized at Met-18
Peak IVFully Reduced2 Met, 0 Met(O)Unoxidized PTH
Met = Methionine; Met(O) = Methionine Sulfoxide

The two stages of methionine oxidation have different characteristics regarding their reversibility. The initial oxidation to methionine sulfoxide is a reversible process. nih.govresearchgate.netplos.orgkarger.com In biological systems, a family of enzymes known as methionine sulfoxide reductases (Msrs) can catalyze the reduction of methionine sulfoxide back to methionine, effectively repairing the oxidative modification. iris-biotech.depnas.orgpnas.org This enzymatic repair system highlights the role of methionine residues as recyclable antioxidants that protect proteins from oxidative damage. pnas.orgpnas.org

In contrast, the subsequent oxidation of methionine sulfoxide to methionine sulfone is an irreversible step. nih.govresearchgate.netplos.orgkarger.com Once the sulfone is formed, it cannot be readily reduced back to methionine sulfoxide or methionine under typical biological conditions. researchgate.net This irreversibility can lead to a permanent loss of protein or peptide function if the methionine residue is critical for its activity. researchgate.net

Several environmental factors can influence the rate and extent of this compound oxidation.

Ionic Strength: Similar to pH, the ionic strength of the solution can impact the stability and conformation of peptides. nih.govrsc.org Variations in ionic strength can disrupt electrostatic interactions within a peptide, leading to conformational changes that may expose methionine residues to the solvent and oxidizing agents. nih.gov

Solvent Polarity: The polarity of the solvent environment plays a crucial role. The conversion of the nonpolar, lipophilic methionine side chain to the highly polar, hydrophilic methionine sulfoxide and the even more hydrophilic methionine sulfone represents a profound change in the residue's chemical nature. wisc.edu This transformation can dramatically alter the conformational preferences of a peptide. For example, in a designed peptide, the conversion of methionine to its sulfoxide form was shown to trigger a secondary structure change from an α-helix to a β-strand, driven by the altered amphiphilicity of the peptide sequence. wisc.edu The sulfone form was observed to behave similarly to the sulfoxide in this regard, despite being slightly less polar than the sulfoxide. wisc.edu

Reversibility and Irreversibility of this compound Oxidation

This compound in Selective Labeling and Derivatization

The unique reactivity of the methionine side chain allows for its use in selective labeling and derivatization strategies, which are valuable tools in proteomics and peptide chemistry. nih.gov These methods often exploit the nucleophilicity of the thioether sulfur for targeted chemical modification.

This compound sulfone is recognized as a specialized reagent in the field of protein sequencing. scbt.com Its utility stems from its ability to selectively interact with methionine residues. By facilitating the formation of stable sulfonyl derivatives, it aids in the crucial task of identifying methionine within complex peptide chains. scbt.com This selective interaction and the stability of the resulting derivative enhance the resolution and reliability of sequencing data, particularly when using analytical techniques like mass spectrometry. scbt.com The conversion to the sulfone provides a stable, charged tag that can be easily tracked.

The principle of converting methionine to a charged derivative for analytical purposes is a key strategy. For example, a method termed "selective extraction of labeled entities by charge derivatization and tandem mass spectrometry" (SELECT) involves creating a fixed-charge sulfonium (B1226848) ion on the methionine side chain. nih.gov This derivatization leads to a specific and predictable fragmentation pattern in tandem mass spectrometry, allowing for the selective identification and quantification of methionine-containing peptides from complex mixtures. nih.gov While this method creates a sulfonium ion rather than a sulfone, it highlights the utility of derivatizing the methionine side chain to impart specific chemical properties for enhanced analysis.

Table 2: Effect of Methionine Oxidation on Binding Affinity of PTH(1-34) Analogues

Data showing the 50% inhibition constant (IC50) for binding to the parathyroid hormone receptor 1 (PTHR1). A higher IC50 value indicates lower binding affinity. nih.gov

PTH(1-34) AnalogueModification at Position 8IC50 (nM)
PTH(1-34)Methionine (Met)1.3 ± 0.2
Met8-SO-PTH(1-34)Methionine Sulfoxide (Met-SO)104 ± 24
Met8-SO2-PTH(1-34)Methionine Sulfone (Met-SO₂)24 ± 4

Pth Methionine in Biochemical and Molecular Processes

Impact of Pth-methionine Oxidation on Parathyroid Hormone (PTH) Bioactivity

Parathyroid hormone (PTH) is a single-chain polypeptide hormone containing two methionine residues at positions 8 and 18. frontiersin.org The oxidation of these methionine residues significantly impacts the hormone's biological activity. frontiersin.orgresearchgate.net Under conditions of oxidative stress, these methionine residues can be oxidized to methionine sulfoxide (B87167), a process that can be reversible, or further to the irreversible methionine sulfone. researchgate.netplos.org This oxidation induces conformational changes in the three-dimensional structure of PTH, which in turn hinders its ability to interact with its receptor. researchgate.netresearchgate.netplos.org Consequently, oxidized PTH is considered biologically inactive or has significantly reduced bioactivity. researchgate.netplos.orgplos.org This loss of function has been demonstrated in studies showing that oxidized PTH fails to stimulate the PTH receptor to generate cyclic AMP (cAMP) and loses its ability to regulate calcium, phosphorus, and vitamin D. plos.org

The oxidation of PTH can result in four distinct forms of the hormone:

Non-oxidized PTH (n-oxPTH)

PTH oxidized at methionine 8 (ox(Met8)PTH)

PTH oxidized at methionine 18 (ox(Met18)PTH)

PTH oxidized at both methionine 8 and 18 (ox(Met8,18)PTH) frontiersin.orgfrontiersin.org

These different forms possess varying degrees of biological activity. frontiersin.org

The biological actions of PTH are mediated through its binding to the Parathyroid Hormone 1 Receptor (PTH1R). nih.gov The oxidation of methionine residues, particularly at position 8, leads to a significant reduction in the hormone's binding affinity for this receptor. researchgate.netfrontiersin.orgresearchgate.net This is because the secondary structure of PTH is crucial for receptor binding, and the methionine at position 8 is located in a hydrophobic pocket critical for the proper folding and bioactivity of the hormone. frontiersin.orgnih.gov Oxidation at this site alters the molecular structure, which blocks the interaction with the PTH receptor. researchgate.netresearchgate.netplos.org

Studies using radioligand competition binding assays have quantified this effect. For the PTH(1-34) fragment, oxidation resulted in a 3.8-fold reduction in binding affinity to the G protein-coupled receptor conformation (RG) and a 22-fold reduction to the G protein-uncoupled conformation (R⁰). nih.gov The loss of binding affinity is a direct consequence of the structural changes induced by the addition of oxygen to the methionine side chain. frontiersin.orgnih.gov When both methionine residues are oxidized, PTH demonstrates the weakest affinity for its receptor. frontiersin.org

The binding of PTH to its receptor, PTH1R, typically activates Gαs, which in turn induces the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in PTH's anabolic signaling pathway. acs.org The reduced receptor binding affinity of oxidized PTH directly translates to a diminished capacity to stimulate these downstream signaling pathways. plos.org

Oxidized PTH is less effective or completely ineffective at stimulating the generation of cAMP. plos.orgnih.gov This has been confirmed in various studies, which show that pre-incubation with an oxidizing agent like hydrogen peroxide significantly decreases PTH-dependent cAMP accumulation. nih.gov Research comparing different forms of PTH has shown that the ability to stimulate cAMP production is significantly weakened when methionine-8 is mutated to mimic oxidation. acs.org This impairment of the cAMP pathway means that the physiological actions of PTH, such as the regulation of mineral metabolism, are inhibited or eliminated. frontiersin.orgnih.gov

The location of the oxidized methionine residue plays a critical role in the extent of bioactivity loss. frontiersin.orgfrontiersin.org Oxidation at methionine 8 (Met8) has a much more profound negative impact on PTH function than oxidation at methionine 18 (Met18). researchgate.netfrontiersin.orgresearchgate.net The Met8 residue is situated in a critical region for receptor binding and activation, and its oxidation causes significant structural changes that severely impair these functions. frontiersin.orgnih.gov

In contrast, Met18 is more susceptible to oxidation but its modification has a more limited influence on receptor binding and subsequent bioactivity. frontiersin.orgfrontiersin.orgnih.gov As a result, PTH oxidized only at Met18 (ox(Met18)PTH) retains a significant degree of biological activity, whereas PTH oxidized at Met8 (ox(Met8)PTH) has minimal activity. researchgate.netresearchgate.netnih.gov When both residues are oxidized (ox(Met8,18)PTH), the hormone shows the least biological activity. researchgate.netfrontiersin.org

This creates a clear hierarchy of bioactivity among the different forms of PTH. frontiersin.orgfrontiersin.org

PTH FormRelative BioactivityImpact on Receptor Binding
n-oxPTH (Non-oxidized)HighestNormal
ox(Met18)PTHIntermediate (Retains significant bioactivity)Limited influence
ox(Met8)PTHLow (Minor bioactivity)Significantly reduced
ox(Met8,18)PTHLowest (Essentially inactive)Most severely reduced

This table summarizes the hierarchical order of biological activity for different forms of Parathyroid Hormone based on the oxidation state of its methionine residues. frontiersin.orgfrontiersin.org

Effects on Downstream Signaling Pathways (e.g., cAMP Generation)

This compound in Methionine Metabolism and Associated Pathways

Methionine is an essential sulfur-containing amino acid that must be obtained from the diet. nih.gov It is a precursor for the synthesis of other amino acids like cysteine and plays a central role in several crucial metabolic pathways, including the methionine cycle and the transsulfuration pathway. nih.govgenome.jp

Methionine metabolism is primarily composed of three interconnected pathways: the methionine cycle, the transsulfuration pathway, and the salvage pathway. nih.gov

The Methionine Cycle begins with the conversion of methionine to S-adenosylmethionine (SAM). nih.gov After SAM donates its methyl group in various methylation reactions, it is converted to S-adenosylhomocysteine (SAH). nih.govresearchgate.net SAH is then hydrolyzed to form homocysteine. nih.gov At this point, the pathway intersects with other metabolic routes. Homocysteine can be remethylated back to methionine, thus completing the cycle. nih.govresearchgate.net

The Transsulfuration Pathway represents an alternative fate for homocysteine. nih.gov Instead of being remethylated, homocysteine can be irreversibly converted into cystathionine (B15957) in a reaction catalyzed by the enzyme cystathionine-β-synthase. mcw.eduphysiology.orgwikipedia.org Cystathionine is subsequently cleaved by cystathionine-γ-lyase to produce cysteine, a precursor for the major cellular antioxidant glutathione. physiology.orgwikipedia.orgcaldic.com This pathway is the sole route for the biosynthesis of cysteine in humans and is crucial for maintaining redox balance. nih.gov The transsulfuration pathway thus serves as a critical link between sulfur-containing amino acid metabolism and antioxidant defense systems. caldic.com

A primary role of methionine is to serve as the direct precursor for the synthesis of S-adenosylmethionine (SAM). nih.govcaldic.com This reaction is catalyzed by the enzyme methionine adenosyltransferase (MAT), which uses methionine and adenosine triphosphate (ATP). nih.govmdpi.com

SAM is a molecule of fundamental importance in cellular biochemistry, acting as the universal methyl donor in over 100 different methylation reactions. caldic.comunibo.it It provides methyl groups for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. nih.govunibo.it These methylation events are critical for regulating gene expression, protein function, and signaling pathways. genome.jp

After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), a potent inhibitor of methylation reactions. nih.govmdpi.com The ratio of SAM to SAH is a critical indicator of the cell's "methylation potential." The subsequent metabolism of SAH to homocysteine and its entry into either the remethylation or transsulfuration pathways are essential for sustaining the methylation cycle. mdpi.comunibo.it

Methionine Cycle and Transsulfuration Pathway Intersections

This compound and Protein Degradation Mechanisms

While Phenylthiohydantoin (Pth) derivatives of amino acids are crucial for in-vitro protein analysis, their direct participation in cellular protein degradation mechanisms is not established. Protein degradation is a fundamental cellular process managed primarily by the ubiquitin-proteasome system and the lysosomal pathway. rutgers.edu Lysosomes are responsible for breaking down not only extracellular proteins taken into the cell but also intracellular components through autophagy. researchgate.net

The discussion of lysosomal degradation in the context of "this compound" often stems from a nomenclature confusion with Parathyroid Hormone (PTH). Research on PTH has provided significant insights into how a hormone containing methionine is targeted for lysosomal breakdown.

Lysosomal Degradation Pathways and Parathyroid Hormone (PTH)

Lysosomes are acidic organelles containing hydrolytic enzymes that degrade a wide range of biomolecules. wikipedia.org The degradation of plasma membrane proteins and molecules internalized by endocytosis is a key function of the lysosomal pathway. chemimpex.com

Research using opossum kidney cells has demonstrated that Parathyroid Hormone (PTH) induces the degradation of the type II Na/Pi cotransporter protein via the lysosomal pathway. acs.orgnih.gov Studies show that the transporter is constitutively broken down in late endosomes/lysosomes and that PTH accelerates this degradation process. chemimpex.com This mechanism is a classic example of hormone-induced down-regulation of a membrane protein.

The involvement of the lysosomal pathway in PTH-mediated degradation was confirmed through the use of specific chemical inhibitors. When cells were treated with these inhibitors, the degradation of the target transporter protein was prevented. chemimpex.com

Research Findings on Inhibition of PTH-Mediated Lysosomal Degradation

Detailed studies have identified several compounds that effectively block the lysosomal degradation stimulated by PTH. These findings underscore the specific nature of the pathway involved. The table below summarizes key research findings on these inhibitors.

InhibitorClassObservationReference
Leupeptin Cysteine/Serine Protease InhibitorCompletely inhibited the PTH-mediated degradation of the Na/Pi cotransporter. chemimpex.comacs.org
Ammonium Chloride Lysosomotropic AgentBlocked the lysosomal degradation pathway targeted by PTH. acs.orgnih.gov
Methylamine Lysosomotropic AgentCompletely inhibited the PTH-mediated degradation of the transporter. chemimpex.comacs.org
Chloroquine Lysosomotropic AgentPrevented the PTH-dependent degradation of the transporter. acs.orgnih.gov
L-methionine methyl ester Lysosomal InhibitorBlocked the degradation of the transporter via the lysosomal pathway. acs.orgnih.gov

These studies collectively demonstrate that the integrity of the lysosomal system, including its acidic environment and enzymatic activity, is essential for the degradation of specific proteins regulated by Parathyroid Hormone. chemimpex.comacs.orgnih.gov In contrast, inhibitors of the proteasomal pathway, such as lactacystin, did not prevent the PTH-mediated degradation, confirming that the lysosome is the primary site for this process. chemimpex.com

Furthermore, the amino acid methionine itself, distinct from its presence in PTH, is a key regulator of a specific lysosomal process called autophagy. nutripath.com.au Methionine availability is sensed by the cell and can influence the mTORC1 signaling pathway, which is a master regulator of cell growth and autophagy. creative-proteomics.comnih.gov High levels of methionine tend to inhibit autophagy, while its restriction can induce this lysosomal degradation pathway. nutripath.com.aunih.gov

Advanced Analytical and Methodological Approaches for Pth Methionine Research

Chromatographic Techniques for Pth-methionine Analysis

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of Pth-amino acids. It is widely used for both the identification of individual Pth-amino acids and for the development of specific methods for methionine analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for identifying the phenylthiohydantoin (Pth)-amino acid derivatives produced during each cycle of Edman degradation in protein sequencing. springernature.comresearchgate.net The identification process relies on two key factors: achieving a clear separation (resolution) of one Pth-amino acid from others and matching the elution time of an unknown Pth-amino acid with that of a known standard. springernature.comresearchgate.net Modern automated protein sequencers typically include an on-line HPLC system as standard equipment for this purpose. springernature.comresearchgate.net

The ideal chromatographic setup ensures that each Pth-amino acid has a unique elution position. springernature.comresearchgate.net This is achieved by carefully selecting the HPLC column, the composition of the mobile phase, and the elution program. springernature.comresearchgate.net While this is straightforward for the standard genetically coded amino acids, it can be more complex for modified amino acids. springernature.com Researchers have examined various C18-reversed phase packings and mobile phases to overcome separation challenges, such as the co-elution of the methionine and valine derivatives. tandfonline.com The use of isocratic elution systems, as opposed to gradient systems, can offer a more stable baseline at high sensitivity and excellent reproducibility. researchgate.netcas.cz

Developing robust HPLC methods is critical for the accurate quantification of methionine. Research has focused on creating rapid, sensitive, and specific assays. One such method involves the derivatization of amino acids with o-phthalaldehyde (B127526) (OPA) followed by separation on a reversed-phase column and fluorescence detection. iiarjournals.orgnih.gov This approach significantly reduces elution time and improves the limit of detection compared to older methods. iiarjournals.orgnih.gov

Method development also involves the validation of parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). ajprd.com For instance, a reverse-phase HPLC method was developed for the simultaneous determination of methionine with other compounds, demonstrating the technique's versatility. ajprd.com The separation of methionine, cystine, and lysine (B10760008) from corn samples has been achieved using a Hypersil BDS C18 column with a mobile phase consisting of a phosphate (B84403) buffer and a mixture of water, acetonitrile, and methanol. researchgate.net

Below is an interactive table summarizing key parameters from developed HPLC methods for methionine analysis.

ParameterMethod 1 (Plasma) iiarjournals.orgnih.govMethod 2 (Corn Sample) researchgate.net
Column Supelcosil LC-18-DB (5 µm, 25 cm x 4.6 mm)Hypersil BDS C18 (5 µm, 250 x 4.6 mm)
Derivatization o-phthalaldehyde (OPA)o-phthalaldehyde (OPA) / FMOC
Mobile Phase A: Tetrahydrofuran/methanol/0.1 M sodium acetateB: MethanolA: Phosphate bufferB: Water:acetonitrile:methanol (20:20:60)
Detection FluorescenceNot specified
Elution/Run Time 15 minutes35 minutes
Limit of Detection 0.5 µmol/LNot specified
Linearity 1-100 µMNot specified

High-Performance Liquid Chromatography (HPLC) for Pth-amino Acid Identification

Mass Spectrometry-Based Characterization of this compound and its Modifications

Mass spectrometry (MS) provides unparalleled detail in the structural characterization of this compound and its modifications. When coupled with liquid chromatography, it becomes a powerful tool for identifying and quantifying subtle changes, such as oxidation.

The coupling of nano-liquid chromatography with electrospray ionization-Fourier transform tandem mass spectrometry (nanoLC-ESI-FT-MS/MS) is a high-resolution technique used to analyze oxidized forms of parathyroid hormone (PTH), where methionine oxidation is a key modification. plos.orgnih.govcapes.gov.brnih.gov This method can be applied directly to the intact protein or after enzymatic digestion to pinpoint the exact location of modifications. plos.orgnih.gov

Studies using this technique have demonstrated that the oxidation of human PTH(1-84) at its methionine residues (positions 8 and 18) results in a variety of products. plos.orgnih.gov The analysis reveals distinct mass peaks corresponding to specific mass shifts caused by oxidation. plos.orgnih.gov For example, the addition of an oxygen atom to methionine to form methionine sulfoxide (B87167) results in a +16 Da mass shift, while the addition of two oxygen atoms to form methionine sulfone results in a +32 Da shift. plos.org The high sensitivity of this approach allows for the detailed characterization of these oxidative products. plos.orgnih.govresearchgate.netnih.gov

Data Table: Observed Mass Shifts in Oxidized PTH Analysis via nanoLC-ESI-FT-MS/MS plos.org

Modification Mass Shift (Da)
Methionine Sulfoxide (1x) +16
Methionine Sulfone (1x) or Sulfoxide (2x) +32
Combination of Sulfoxide and Sulfone +48
Methionine Sulfone (2x) +64

Peptide mapping is a critical technique used to identify and quantify oxidized methionine residues within a protein. tsijournals.comnih.gov The protein of interest, such as PTH, is enzymatically digested into smaller peptide fragments. tsijournals.com These fragments are then analyzed, typically by liquid chromatography coupled with mass spectrometry (LC/MS), to locate specific modifications. tsijournals.comnih.gov

By using different oxidizing agents, researchers can study the susceptibility of methionine and other residues to oxidation. tsijournals.comnih.gov For example, hydrogen peroxide (H₂O₂) primarily oxidizes the two methionine residues in PTH, while other agents may also oxidize tryptophan. tsijournals.comnih.gov The resulting peptide map will show new peaks corresponding to the oxidized peptides, allowing for the quantification of different oxidized species, such as Met8[O]-PTH and Met18[O]-PTH. tsijournals.com This approach is fundamental to understanding the chemical degradation pathways of proteins containing methionine. tsijournals.com

Nano-Liquid Chromatography Coupled with Electrospray Ionization-Fourier Transform Tandem Mass Spectrometry (nanoLC-ESI-FT-MS/MS)

Radiotracer Techniques in this compound Studies

Radiotracer techniques offer a functional perspective on the role of methionine in biological processes related to PTH. The use of radiolabeled methionine allows for in vivo imaging and the study of metabolic pathways.

One of the most prominent radiotracer techniques in this field is Positron Emission Tomography/Computed Tomography (PET/CT) using carbon-11 (B1219553) labeled methionine ([¹¹C]MET). nih.govnih.govamegroups.org This method is used for the preoperative localization of hyperfunctioning parathyroid tissue in patients with primary hyperparathyroidism (pHPT). amegroups.orgoup.com The rationale is that the overactive parathyroid glands have an increased demand for methionine to support the heightened production of PTH, leading to a greater accumulation of the [¹¹C]MET radiotracer. nih.gov

[¹¹C]MET PET/CT has shown high sensitivity and specificity, proving useful in cases where conventional imaging techniques like ultrasound and 99mTc-sestamibi scintigraphy are negative or inconclusive. nih.govamegroups.orgoup.com It is particularly valuable for identifying ectopic glands and for patients with persistent or recurrent hyperparathyroidism after surgery. oup.comrevistanefrologia.com Studies have demonstrated a good correlation between [¹¹C]MET uptake and serum PTH levels. revistanefrologia.com Despite the logistical challenges associated with the short half-life of ¹¹C, this technique is a powerful tool for the functional imaging of parathyroid adenomas. nih.gov

Use of ¹¹C-methionine in Positron Emission Tomography (PET)

Positron Emission Tomography (PET) utilizing the radiotracer ¹¹C-methionine has emerged as a valuable imaging modality in the study of parathyroid glands and their function. nih.govthieme-connect.com This technique leverages the fact that ¹¹C-methionine is taken up by metabolically active tissues, such as parathyroid adenomas, where it is involved in the synthesis of parathyroid hormone (PTH) precursors. nih.gov The accumulation of ¹¹C-methionine allows for the visualization and localization of these glands, which is particularly useful in clinical settings for preoperative planning. nih.govthieme-connect.com

The use of ¹¹C-methionine in PET imaging dates back to the 1990s and has seen a resurgence with the advent of hybrid PET/CT scanners that provide both functional and anatomical information. nih.govthieme-connect.com This combined approach can potentially reduce the number of imaging procedures required for patients with primary hyperparathyroidism (PHPT). nih.gov

Numerous studies have demonstrated the utility of ¹¹C-methionine PET/CT, especially in cases where conventional imaging techniques like ultrasound and sestamibi scintigraphy yield negative or conflicting results. nih.govoup.com The sensitivity of ¹¹C-methionine PET/CT in detecting parathyroid adenomas has been reported to be high, with some studies showing sensitivities of up to 98%. nih.govmdpi.com However, the reported sensitivity rates can vary, ranging from 44% to over 90%, depending on the patient population and study design. oup.com For instance, in patients with previous neck surgery or persistent hyperparathyroidism, the sensitivity of ¹¹C-methionine PET/CT has been reported to be between 75% and 88%. oup.com

It has been observed that the effectiveness of ¹¹C-methionine PET/CT can be influenced by the secretory activity of the parathyroid adenomas, with higher preoperative PTH levels correlating with a greater likelihood of successful localization. thieme-connect.com The technique's sensitivity may be lower in cases of multiglandular disease compared to single adenomas, possibly due to differences in PTH synthesis and tracer uptake in hyperplastic glands versus adenomas. thieme-connect.comkoreamed.org Despite its advantages, the widespread use of ¹¹C-methionine is limited by its short half-life of 20 minutes, which necessitates an on-site cyclotron for its production. thieme-connect.com

Interactive Data Table: Sensitivity of ¹¹C-methionine PET/CT in Primary Hyperparathyroidism

Study CohortNumber of PatientsSensitivity (%)Specificity (%)Accuracy (%)Citation
PHPT Patients919893- nih.govmdpi.com
PHPT with Inconclusive Pre-operative Imaging38797579 nih.gov
PHPT with Previous Neck Surgery15--- oup.com
Tertiary Hyperparathyroidism19100-- mdpi.com

Application of ⁷⁵Se-labeled Methionine in Biosynthesis Studies

The radioisotope ⁷⁵Se-labeled methionine (⁷⁵Se-selenomethionine) has been instrumental in studying the biosynthesis of proteins, including parathyroid hormone. portlandpress.com Selenomethionine, an analog of methionine where selenium replaces the sulfur atom, is incorporated into proteins during synthesis. rsna.org This allows researchers to trace the production and secretion of newly synthesized hormones.

Early studies in the 1970s utilized ⁷⁵Se-selenomethionine to investigate the synthesis and release of human parathyroid hormone (HPTH) in cell cultures derived from parathyroid adenomas and hyperplastic glands. portlandpress.com These studies successfully demonstrated the de novo synthesis of HPTH by monitoring the incorporation of the radiolabel. portlandpress.comoup.com The ⁷⁵Se-labeled HPTH produced was found to be immunologically reactive and had similar properties to the native hormone. portlandpress.com

The use of ⁷⁵Se-selenomethionine also played a role in early attempts at scintigraphic imaging of the parathyroid glands. koreamed.orgoup.com The rationale was that the radiolabeled amino acid would be taken up by the glands for hormone synthesis, allowing for their visualization. oup.com However, this imaging technique had variable success and was eventually superseded by other methods due to poor image quality and low sensitivity. koreamed.org

In metabolic studies, ⁷⁵Se-selenomethionine has been used to understand the absorption, distribution, and excretion of selenium. cambridge.orgresearchgate.net These studies have shown that orally administered ⁷⁵Se-selenomethionine is well-absorbed and that its metabolic fate is similar to that of inorganic forms of selenium after an initial period, suggesting it enters a common metabolic pool. cambridge.org

Interactive Data Table: Key Findings from ⁷⁵Se-labeled Methionine Studies

Study FocusKey FindingCitation
HPTH BiosynthesisDemonstrated de novo synthesis of immunoreactive HPTH in cultured parathyroid cells. portlandpress.com
Parathyroid ImagingEarly attempts at scintigraphic localization of parathyroid adenomas with variable success. oup.comfrontiersin.org
MetabolismHigh intestinal absorption and incorporation into a common metabolic pool with inorganic selenium. cambridge.org
Protein SynthesisUsed as a biosynthetic label for immunoglobulins, producing structurally intact proteins. nih.gov

Site-Directed Mutagenesis in this compound Research

Site-directed mutagenesis is a powerful molecular biology technique that allows for specific, targeted changes to be made to a DNA sequence. patsnap.comneb.com This method has been crucial in elucidating the structure-function relationships of proteins by enabling researchers to alter specific amino acids and observe the resulting effects. nih.govacs.org

In the context of this compound research, site-directed mutagenesis has been employed to investigate the role of the two methionine residues (Met-8 and Met-18) in the biological activity of parathyroid hormone. nih.govacs.org It is known that oxidation of these methionine residues to methionine sulfoxide leads to a decrease in the hormone's biological function. nih.govacs.org

To understand the mechanism behind this loss of function, researchers have used site-directed mutagenesis to replace the methionine residues with other amino acids. nih.govacs.org For example, studies have involved mutating Met-8 and Met-18 to asparagine (a hydrophilic amino acid) or leucine (B10760876) (a hydrophobic amino acid). nih.govacs.org By comparing the biological activity of these mutants to the wild-type and oxidized forms of PTH, scientists can dissect the importance of the hydrophobicity of the methionine residues in the interaction between PTH and its receptor (PTHR1). nih.govresearchgate.net

These studies have revealed that mutating Met-8 to a hydrophilic residue like asparagine significantly impairs the biological activity of PTH, mimicking the effect of oxidation. nih.gov This suggests that the hydrophobic nature of Met-8 is critical for the proper interaction with PTHR1 and subsequent signaling. nih.govresearchgate.net In contrast, mutating Met-18 has a less pronounced effect on potency. nih.gov

The process of site-directed mutagenesis typically involves designing oligonucleotide primers containing the desired mutation, using these primers in a polymerase chain reaction (PCR) to amplify the target DNA, digesting the original template DNA, and then introducing the mutated DNA into host cells for replication and expression. patsnap.comneb.com

Interactive Data Table: Impact of Site-Directed Mutagenesis on PTH Activity

MutationRationaleEffect on Biological ActivityCitation
Met-8 to AsparagineMimics the hydrophilic nature of methionine sulfoxide.Significant reduction in biological activity. nih.govacs.org
Met-8 to LeucineMaintains the hydrophobic character.- nih.govacs.org
Met-18 to AsparagineMimics the hydrophilic nature of methionine sulfoxide.Slight reduction in potency. nih.govacs.org
Met-18 to LeucineMaintains the hydrophobic character.- nih.govacs.org

Pth Methionine in Translational and Applied Research

Development of Assays for Pth-methionine Forms

The accurate measurement of biologically active parathyroid hormone is crucial for clinical decision-making. nih.gov However, standard immunoassays have historically not accounted for the oxidation of PTH, a modification that significantly impacts its function. nih.gov PTH contains two methionine residues at positions 8 and 18 that are susceptible to oxidation. nih.govplos.org This oxidation leads to a conformational change in the hormone, reducing its ability to bind to and activate the PTH1 receptor. nih.govresearchgate.net

Recent advancements have led to the development of new assay methods that can distinguish between non-oxidized (n-oxPTH) and oxidized PTH (oxPTH). nih.govnih.gov One such method involves an affinity chromatography column containing a monoclonal antibody raised against oxidized PTH. researchgate.netoup.com This column selectively removes oxidized forms of PTH from a sample, allowing for the subsequent measurement of the remaining, biologically active, non-oxidized PTH using conventional two-site "sandwich" immunoassay systems. researchgate.netoup.com

These newer generation assays are critical because a substantial portion of circulating PTH in certain patient populations, such as those with chronic kidney disease, is oxidized and therefore biologically inactive. nih.govresearchgate.net The ability to specifically quantify the bioactive, non-oxidized form of PTH offers the potential for more precise clinical assessment. nih.gov

Distinguishing Bioactive from Non-bioactive Pth Forms

Preclinical studies have clearly demonstrated that oxidized PTH has a diminished capacity to activate the PTH receptor. oup.com This has led to the classification of non-oxidized PTH (n-oxPTH) as the primary bioactive form, while the various oxidized forms are considered largely non-bioactive. mdpi.com

Three main forms of oxidized PTH (oxPTH) can exist:

Met8(ox)PTH : Oxidized at methionine-8.

Met18(ox)PTH : Oxidized at methionine-18.

Met8,Met18(di-ox)PTH : Oxidized at both methionine-8 and 18. nih.govmdpi.com

Research indicates a hierarchy of biological activity, with n-oxPTH being the most potent, followed by Met18(ox)PTH, while Met8(ox)PTH and the di-oxidized form show little to no activity. mdpi.comfrontiersin.org The development of assays that can differentiate between these various forms is a critical area of ongoing research, as it would allow for a more precise assessment of a patient's true PTH-related biological activity. nih.govmdpi.com

Clinical Implications of this compound Oxidation in Disease States

The oxidation of this compound has significant clinical implications, particularly in conditions associated with high levels of oxidative stress. The discrepancy between total PTH levels measured by standard assays and the actual bioactive PTH levels can lead to misinterpretation of a patient's hormonal status and potentially suboptimal treatment decisions. nih.govresearchgate.net

Chronic Kidney Disease and Oxidative Stress

Patients with chronic kidney disease (CKD) are particularly susceptible to the effects of this compound oxidation. frontiersin.orgresearchgate.net The uremic environment in CKD is characterized by a state of chronic oxidative stress, which promotes the oxidation of circulating proteins, including PTH. plos.orgfrontiersin.org As a result, a significant and variable portion of the PTH measured by standard assays in CKD patients is actually the inactive, oxidized form. nih.govresearchgate.net

Studies have shown that in some dialysis patients, as little as 7% of the traditionally measured PTH may be in the non-oxidized, bioactive form. nih.gov This highlights a major limitation of current second and third-generation PTH assays, which cannot distinguish between oxidized and non-oxidized PTH. researchgate.netfrontiersin.org The inability to accurately assess bioactive PTH levels in CKD can complicate the management of mineral and bone disorders associated with the disease. oup.comresearchgate.net

The following table summarizes key findings from studies on PTH oxidation in CKD:

Study FindingImplication for CKD PatientsCitations
A large fraction of circulating PTH is oxidized in CKD patients.Standard PTH assays may overestimate bioactive hormone levels. researchgate.net, nih.gov, researchgate.net
The ratio of oxidized to non-oxidized PTH varies significantly among individuals.Individualized assessment of bioactive PTH may be necessary for optimal management. oup.com, nih.gov
Oxidative stress is a key driver of PTH oxidation in CKD.Therapeutic strategies aimed at reducing oxidative stress could potentially improve PTH bioactivity. frontiersin.org, plos.org
Impact on Bone Turnover Assessment

Parathyroid hormone is a primary regulator of bone turnover. uantwerpen.be However, in patients with CKD, the correlation between total PTH levels and bone turnover markers can be poor. uantwerpen.be This discrepancy may be partly explained by the variable oxidation of PTH. uantwerpen.be Since oxidized PTH is biologically inactive, high levels of total PTH may not necessarily translate to high bone turnover if a large proportion of the hormone is oxidized. researchgate.netresearchgate.net

The ability to measure non-oxidized PTH specifically has been hypothesized to provide a more accurate reflection of the hormonal drive on bone metabolism. uantwerpen.be However, studies investigating the superiority of non-oxidized PTH over total PTH as a marker for bone turnover in CKD have yielded mixed results. uantwerpen.be While some research suggests that non-oxidized PTH may be a better predictor, other studies have found that both measures have similar correlations with bone turnover markers. uantwerpen.be

Further research is needed to clarify the clinical utility of measuring non-oxidized PTH for assessing bone turnover in different patient populations. mdpi.comresearchgate.net

This compound as a Model for Protein Degradation Pathways

The N-terminus of a protein can act as a signal for targeted protein degradation. researchgate.net The process of N-terminal methionine excision, which occurs in many mature proteins, creates diverse N-termini that can influence a protein's stability. researchgate.net The study of this compound and its various forms can serve as a valuable model for understanding the broader principles of protein degradation.

The oxidation of methionine residues within PTH represents a post-translational modification that significantly alters its biological function and likely its degradation pathway. plos.org The conformational changes induced by oxidation can expose or conceal recognition sites for proteolytic enzymes, thereby affecting the hormone's half-life and clearance. researchgate.net Investigating how the different oxidized forms of PTH are recognized and processed by cellular degradation machinery, such as the proteasome, could provide insights into the quality control mechanisms that handle damaged or misfolded proteins. researchgate.net

Future Directions in this compound Research

The field of this compound research is evolving, with several key areas poised for future investigation. A primary focus will be the continued development and validation of assays that can not only distinguish between oxidized and non-oxidized PTH but also differentiate among the various oxidized forms (Met8(ox)PTH, Met18(ox)PTH, and di-oxPTH). nih.govmdpi.com Such assays would provide a more granular understanding of a patient's PTH bioactivity profile. nih.govmdpi.com

Prospective, randomized clinical trials are needed to definitively establish the clinical value of measuring bioactive PTH forms as predictors of cardiovascular events, mortality, and bone turnover in different patient populations, particularly those with CKD. nih.govmdpi.comresearchgate.net Furthermore, exploring the mechanisms of PTH oxidation in vivo and investigating potential therapeutic interventions to prevent or reverse this process are promising avenues for future research. nih.gov This includes studying the role of antioxidants and other strategies to mitigate oxidative stress.

Finally, leveraging this compound as a model system to study the fundamental processes of protein oxidation, misfolding, and degradation will continue to be a valuable research endeavor. acs.orgnih.gov

Q & A

Q. Experimental Design :

  • Variables : Temperature (-20°C vs. 4°C), light exposure, and solvent composition (aqueous vs. organic).
  • Analysis :
    • Accelerated degradation studies : Monitor this compound integrity via HPLC at timed intervals .
    • UV spectroscopy : Track absorbance shifts indicative of degradation byproducts .
  • Controls : Include stable analogs (e.g., Pth-alanine) to benchmark degradation rates .
    Key Finding : this compound degrades faster in aqueous buffers than in acetonitrile, necessitating anhydrous storage for long-term stability .

Basic: What role does this compound play in N-terminal protein sequencing, and what methodological precautions are necessary?

This compound serves as a marker for N-terminal methionine in proteins, critical for studying post-translational modifications. Precautions include:

  • Avoiding oxidation : Methionine is prone to oxidation; use reducing agents (e.g., dithiothreitol) during sample preparation .
  • Calibration : Regularly validate Edman degradation cyclization efficiency using synthetic this compound standards .
  • Contamination checks : Run blank cycles to detect carryover from previous sequencing runs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.